Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro- Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 120686-08-0
VCID: VC0188982
InChI: InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13)
SMILES: C1CC2(CC3=C1NC(=O)C=C3)OCCO2
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro-

CAS No.: 120686-08-0

Main Products

VCID: VC0188982

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro- - 120686-08-0

CAS No. 120686-08-0
Product Name Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro-
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one
Standard InChI InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13)
Standard InChIKey LRJILKSBZWGQKL-UHFFFAOYSA-N
SMILES C1CC2(CC3=C1NC(=O)C=C3)OCCO2
Canonical SMILES C1CC2(CC3=C1NC(=O)C=C3)OCCO2
Synonyms Spiro[1,3-dioxolane-2,6/'(2/'H)-quinolin]-2/'-one, 1/',5/',7/',8/'-tetrahydro-
PubChem Compound 10013243
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator